molecular formula C6H3ClN2OS B1347200 6-Chloroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde CAS No. 23576-84-3

6-Chloroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde

Cat. No. B1347200
CAS RN: 23576-84-3
M. Wt: 186.62 g/mol
InChI Key: ZUBBEEJDPFMKHA-UHFFFAOYSA-N
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Description

“6-Chloroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde”, also known as CITCO, is an imidazothiazole derivative . It has been identified as a novel human constitutive androstane receptor (CAR) agonist . It has potent activity in an in vitro fluorescence-based CAR activation assay .


Synthesis Analysis

The synthesis of aldehydes, including “6-Chloroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde”, can be performed using the Vilsmeier-Haack (V-H) reaction . The V-H reagent is prepared by adding POCl3 into a stirred solution of DMF in CHCl3 at 0–5 °C .


Molecular Structure Analysis

The molecular formula of “6-Chloroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde” is C5H3ClN2S . Its InChIKey is WOZMDYAJHVHPMD-UHFFFAOYSA-N . The canonical SMILES representation is C1=CSC2=NC(=CN21)Cl .


Chemical Reactions Analysis

The compound is an imidazothiazole derivative and has been used to distinguish the function of human CAR from that of human PXR .


Physical And Chemical Properties Analysis

The molecular weight of “6-Chloroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde” is 158.61 g/mol . It has a topological polar surface area of 45.5 Ų . The compound has a complexity of 122 .

Scientific Research Applications

Green Chemistry and Reaction Efficiency

One study showcased the use of 6-Chloroimidazo[2,1-b][1,3]thiazole derivatives in the Biginelli reaction, highlighting a green chemistry protocol that reduces reaction time and enhances efficiency. This approach not only demonstrates the compound's role in facilitating organic synthesis but also its contribution to more sustainable and environmentally friendly chemical processes (Morigi et al., 2012).

Antitumor Activity

Research into the cytotoxic activity of new compounds containing 6-Chloroimidazo[2,1-b][1,3]thiazole revealed some showing promising activity against brain tumor cell lines. This underscores the compound's potential in developing novel anticancer treatments and its role in expanding the arsenal against hard-to-treat cancers (Elmeligie & El-Awady, 2002).

Antioxidant Properties

A study on the synthesis and antioxidant activity of derivatives related to 6-Chloroimidazo[2,1-b][1,3]thiazole demonstrated pronounced antioxidant effects in certain concentrations. This suggests the compound's utility in developing antioxidant therapies, potentially contributing to treatments for diseases caused by oxidative stress (Chornous et al., 2013).

Novel Synthetic Pathways

Innovative synthetic pathways utilizing 6-Chloroimidazo[2,1-b][1,3]thiazole derivatives have been developed for creating a range of heterocyclic compounds with potential biological activities. These studies highlight the compound's role in enriching chemical synthesis methodologies and contributing to the discovery of new molecules with therapeutic applications (Sangeetha & Prasad, 2006).

Fluorescent Molecular Rotor Studies

The synthesis of fluorescent molecular rotors based on 2-chloroimidazo[1,2-a]pyridine-3-carbaldehyde, related to the core structure of 6-Chloroimidazo[2,1-b][1,3]thiazole, showcases the compound's potential in developing new materials for sensing applications. This research contributes to the advancement of molecular probes and sensors, with implications for diagnostics and biochemical research (Jadhav & Sekar, 2017).

Antibacterial Screening

Further studies have explored the antibacterial potential of novel fused imino pyrimido benzothiazole derivatives, highlighting the broad spectrum of biological activities associated with 6-Chloroimidazo[2,1-b][1,3]thiazole-based compounds. This underscores the importance of such compounds in addressing antibiotic resistance and developing new antimicrobial agents (Kale & Mene, 2013).

properties

IUPAC Name

6-chloroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClN2OS/c7-5-4(3-10)9-1-2-11-6(9)8-5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUBBEEJDPFMKHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=NC(=C(N21)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70317394
Record name 6-Chloroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde
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Molecular Weight

186.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde

CAS RN

23576-84-3
Record name 6-Chloroimidazo[2,1-b]thiazole-5-carboxaldehyde
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Record name 6-Chloroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde
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Record name 6-chloroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde
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